molecular formula C8H10ClN3 B1274590 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine CAS No. 23497-43-0

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine

Cat. No. B1274590
CAS RN: 23497-43-0
M. Wt: 183.64 g/mol
InChI Key: YNTBOVDPQBPDRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest due to their potential biological applications. In the first paper, the synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines is described. The process involves a base-promoted aromatic nucleophilic substitution of 5-allyl-4,6-dichloropyrimidines with various N-substituted anilines and indoline, followed by an acid-promoted intramolecular Friedel–Crafts cyclization to yield the target compounds in moderate to very high yields . Another study reports a facile one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, which reacts with heterocumulenes to produce the desired compounds after elimination of dimethylamine and tautomerisation under thermal conditions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. In the third paper, the synthesis of a tracer for the fractalkine receptor (CX3CR1) is detailed, which involves the preparation of a thiazolo[4,5-d]pyrimidin derivative from 6-amino-2-mercaptopyrimidin-4-ol. The structure of this compound was designed to facilitate the study of CX3CR1 binding affinity, although the experiments did not show specific binding .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by various substituents on the pyrimidine ring. For instance, the fourth paper describes the synthesis of 4-trichloromethyl-pyrimidin-2-ylamine derivatives through the reaction of 4-trichloromethyl-2-chloropyrimidine with different amines. This method was also extended to synthesize 4-trichloromethyl-2-alkoxy-pyrimidines . Additionally, the fifth paper discusses the bromination of pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, where bromine reacts at position 5 of the pyrimidine ring, except for the 1-allyl derivative which undergoes heterocyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the substituents present. The studies mentioned provide insights into the synthesis and potential reactivity of these compounds, but detailed information on their physical properties, such as melting points, solubility, and stability, is not provided in the abstracts. However, the synthesis methods suggest that these compounds can be tailored for specific properties and reactivities, which could be further explored in the full texts of the papers .

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • Ishikawa et al. (1992) described the synthesis of 7-Alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidines using 5-allyl-6-chloro-1,3-dimethyluracil, derived from 5-allyl-4-chloro-6-methyl-pyrimidin-2-ylamine, showcasing its use in creating complex organic compounds (Ishikawa et al., 1992).
  • Antiviral Activity :

    • Legraverend et al. (1985) reported that derivatives of 5-allyl-4-chloro-6-methyl-pyrimidin-2-ylamine exhibited selective inhibitory activities against herpes simplex viruses in cell culture, demonstrating its potential in antiviral drug development (Legraverend et al., 1985).
  • Antiretroviral Properties :

    • Hocková et al. (2003) found that derivatives of this compound showed marked inhibitory effects on retrovirus replication in cell culture, highlighting its relevance in HIV research (Hocková et al., 2003).
  • Chemical Synthesis and Reactions :

    • Harnden and Hurst (1990) explored the chlorination of pyrimidin-4-ols with 5-nitrogen functionality, which is directly relevant to the synthesis and reactivity studies of 5-allyl-4-chloro-6-methyl-pyrimidin-2-ylamine (Harnden & Hurst, 1990).
  • Development of Anti-Inflammatory Agents :

    • Antre et al. (2011) synthesized pyrazolone derivatives attached to a pyrimidine moiety, including 5-allyl-4-chloro-6-methyl-pyrimidin-2-ylamine, and evaluated them for anti-inflammatory, analgesic, and antipyretic activities (Antre et al., 2011).
  • Structure-Activity Relationship Studies :

    • Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines, including this compound, as ligands for the histamine H4 receptor, indicating its utility in pharmacological research (Altenbach et al., 2008).

Safety And Hazards

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine is labeled as an irritant . Safety data sheets recommend washing the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .

properties

IUPAC Name

4-chloro-6-methyl-5-prop-2-enylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h3H,1,4H2,2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTBOVDPQBPDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine

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